molecular formula C6H6ClN3 B13920403 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile

2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile

Cat. No.: B13920403
M. Wt: 155.58 g/mol
InChI Key: VGQXKCINRUCVSH-UHFFFAOYSA-N
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Description

2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile typically involves the reaction of 5-chloro-4-methylpyrazole with acetonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by the addition of acetonitrile . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-4-methyl-pyrazol-1-YL)acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and the development of new therapeutic agents .

Properties

Molecular Formula

C6H6ClN3

Molecular Weight

155.58 g/mol

IUPAC Name

2-(5-chloro-4-methylpyrazol-1-yl)acetonitrile

InChI

InChI=1S/C6H6ClN3/c1-5-4-9-10(3-2-8)6(5)7/h4H,3H2,1H3

InChI Key

VGQXKCINRUCVSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CC#N)Cl

Origin of Product

United States

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